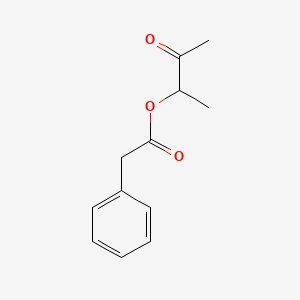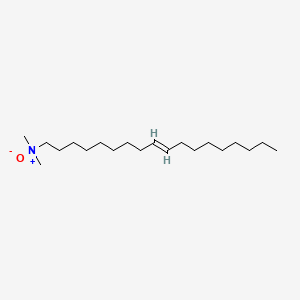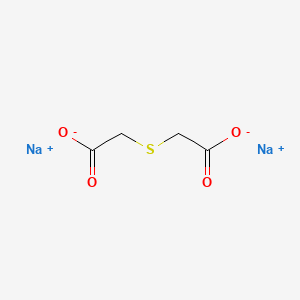
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-fenil-2-(4-piridinil)-2-propen-1-ona es un compuesto orgánico con la fórmula molecular C14H11NO. Es un derivado de la chalcona, caracterizado por la presencia de un grupo fenilo y un grupo piridinilo unidos a un esqueleto de propenona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1-fenil-2-(4-piridinil)-2-propen-1-ona típicamente involucra la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo entre acetofenona y 4-piridinacarboxaldehído en presencia de una base como el hidróxido de sodio o el hidróxido de potasio. La reacción se lleva a cabo generalmente en un disolvente de etanol o metanol a temperatura ambiente o a temperaturas ligeramente elevadas .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar la reacción de condensación de Claisen-Schmidt. Esto requeriría optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar pasos de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-fenil-2-(4-piridinil)-2-propen-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes epóxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo propenona en una cetona saturada o un alcohol.
Sustitución: Los grupos fenilo y piridinilo pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, el ácido m-cloroperbenzoico (m-CPBA) y el permanganato de potasio.
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Principales productos formados
Oxidación: Epóxidos, derivados hidroxilados.
Reducción: Cetonas saturadas, alcoholes.
Sustitución: Varias chalconas sustituidas y compuestos relacionados.
Aplicaciones Científicas De Investigación
La 1-fenil-2-(4-piridinil)-2-propen-1-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Investigada por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Explorada por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos y productos farmacéuticos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de la 1-fenil-2-(4-piridinil)-2-propen-1-ona implica su interacción con varios objetivos moleculares y vías. El compuesto puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en moléculas biológicas como las proteínas y el ADN. Esta interacción puede conducir a la modulación de los procesos celulares, incluida la actividad enzimática, la expresión génica y las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
2-Propen-1-ona, 3-fenil-1-(2-piridinil)-: Estructura similar pero con el grupo piridinilo en una posición diferente.
2-Propen-1-ona, 3-(4-nitrofenil)-1-(2-piridinil)-: Contiene un grupo nitro en el anillo fenilo, alterando sus propiedades químicas.
2-Propen-1-ona, 1-fenil-3-(3-piridinil)-: Otro isómero posicional con el grupo piridinilo en la posición 3
Unicidad
La 1-fenil-2-(4-piridinil)-2-propen-1-ona es única debido a la posición específica de los grupos fenilo y piridinilo, lo que confiere una reactividad química y una actividad biológica distintas. La estructura de este compuesto permite interacciones específicas con moléculas biológicas, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación.
Propiedades
Número CAS |
108664-37-5 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-phenyl-2-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO/c1-11(12-7-9-15-10-8-12)14(16)13-5-3-2-4-6-13/h2-10H,1H2 |
Clave InChI |
LNKJTAXYOUBBSQ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=NC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


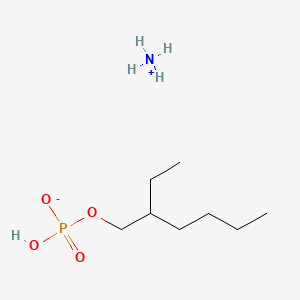

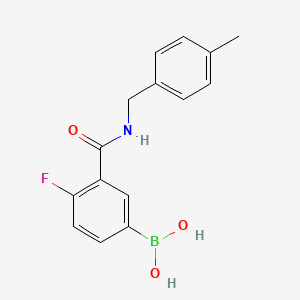
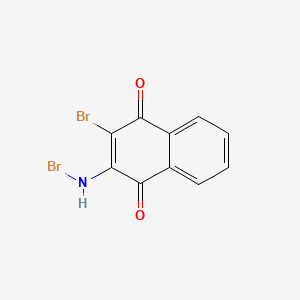

![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)
